1h-heptafluorocyclopentene

Microwave Spectroscopy Computational Chemistry Physical Organic Chemistry

1H-Heptafluorocyclopentene (CAS 1892-03-1), also referred to as 1,3,3,4,4,5,5-heptafluorocyclopentene or 7FE, is a partially fluorinated cyclic alkene with the molecular formula C₅HF₇. It belongs to the class of five-membered ring fluorides (c-C₅Fs) that have garnered significant interest as next-generation chlorofluorocarbon substitutes due to their tunable physicochemical properties and reduced environmental impact.

Molecular Formula C5HF7
Molecular Weight 194.05 g/mol
CAS No. 1892-03-1
Cat. No. B154227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-heptafluorocyclopentene
CAS1892-03-1
Molecular FormulaC5HF7
Molecular Weight194.05 g/mol
Structural Identifiers
SMILESC1=C(C(C(C1(F)F)(F)F)(F)F)F
InChIInChI=1S/C5HF7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h1H
InChIKeyAWDCOETZVBNIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Heptafluorocyclopentene (CAS 1892-03-1): A Quantitatively Validated Fluorinated Cyclopentene for Semiconductor and Advanced Polymer Applications


1H-Heptafluorocyclopentene (CAS 1892-03-1), also referred to as 1,3,3,4,4,5,5-heptafluorocyclopentene or 7FE, is a partially fluorinated cyclic alkene with the molecular formula C₅HF₇ [1]. It belongs to the class of five-membered ring fluorides (c-C₅Fs) that have garnered significant interest as next-generation chlorofluorocarbon substitutes due to their tunable physicochemical properties and reduced environmental impact [2]. Structurally, the compound features a cyclopentene core bearing seven fluorine atoms and a single hydrogen atom, with the latter located on the sp²-hybridized carbon of the double bond, distinguishing it from its fully fluorinated and more hydrogenated analogs [1].

Why 1H-Heptafluorocyclopentene Cannot Be Directly Substituted with Other Fluorinated Cyclopentenes: A Quantitative Justification


Within the family of fluorinated cyclopentenes, incremental changes in hydrogen content result in discrete, measurable shifts in molecular conformation, reactivity, and environmental fate. 1H-Heptafluorocyclopentene (C₅HF₇) occupies a unique middle ground between octafluorocyclopentene (C₅F₈) and 1H,2H-hexafluorocyclopentene (C₅H₂F₆). This is not a continuum of minor property adjustments; the substitution of a single fluorine for a hydrogen atom introduces a permanent dipole moment and alters the molecule's conformational energy landscape [1]. Specifically, the ring puckering barrier—a key determinant of molecular flexibility and spectroscopic behavior—increases systematically with hydrogen substitution, from 222 cm⁻¹ (C₅F₈) to 302 cm⁻¹ (C₅HF₇) to 367 cm⁻¹ (C₅H₂F₆) [1]. These quantifiable differences manifest as distinct outcomes in applications: the hydrogen atom in C₅HF₇ is essential for forming specific hydrofluorocarbon polymer films during plasma etching, a process unavailable to the fully fluorinated analog, and imparts a different OH radical reaction rate compared to C₅F₈, directly affecting atmospheric lifetime and GWP calculations [2][3].

Quantitative Differentiation of 1H-Heptafluorocyclopentene (CAS 1892-03-1) from Closest Analogs


Ring Puckering Barrier as a Quantifiable Metric for Conformational Differentiation Among C5HF7, C5F8, and C5H2F6

The ring puckering barrier—the energy required for a non-planar ring to achieve planarity—serves as a precise quantitative descriptor of conformational flexibility. For 1H-heptafluorocyclopentene (C₅HF₇), this barrier is 302 cm⁻¹, which is 36% higher than that of octafluorocyclopentene (C₅F₈, 222 cm⁻¹) and 18% lower than that of 1H,2H-hexafluorocyclopentene (C₅H₂F₆, 367 cm⁻¹) [1]. This trend demonstrates that the substitution of fluorine atoms with hydrogen atoms on the sp² carbons systematically increases the barrier to planarity [1]. The experimental determination was achieved via Fourier transform microwave spectroscopy across the 8–16 GHz range and corroborated by quantum chemical calculations [1].

Microwave Spectroscopy Computational Chemistry Physical Organic Chemistry

Thermal Stability of 7FE: Decomposition Onset at 650 °C in Comparative Pyrolysis Studies

Thermal stability is a critical parameter for high-temperature industrial processes. In controlled tubular furnace experiments conducted over a temperature range of 500–850 °C, 1H-heptafluorocyclopentene (7FE) was found to be stable up to 650 °C, with no significant decomposition observed below this threshold [1]. This stability profile was identical to that of its structural analogs, 6FE (3,3,4,4,5,5-hexafluorocyclopentene) and 8FE (octafluorocyclopentene), all of which demonstrated robustness under common storage and practical use conditions [1].

Pyrolysis Thermal Stability CFC Substitutes

Dielectric Etching Selectivity: 57:1 for SiO₂ over Poly-Si and 40:1 over Si₃N₄ Using C₅HF₇ Plasma

In semiconductor manufacturing, highly selective etching of SiO₂ over underlying or adjacent materials is paramount. In a dual-frequency-excited parallel plate capacitively coupled plasma (CCP) employing C₅HF₇ gas with O₂ addition and Ar dilution, an SiO₂ etching selectivity of 40 over Si₃N₄ and 57 over polycrystalline silicon (poly-Si) was achieved [1]. The mechanism relies on the hydrogen atom in C₅HF₇, which enables the formation of gas-phase CₓHFᵧ (x > 2) species that deposit thick, protective hydrofluorocarbon films on Si₃N₄ and poly-Si surfaces while allowing continued SiO₂ etching [1]. In contrast, fully fluorinated analogs like c-C₅F₈ lack this hydrogen-driven film-forming capability, resulting in different selectivity profiles [2].

Plasma Etching Semiconductor Fabrication Dielectric Materials

Atmospheric Lifetime and Global Warming Potential: C₅HF₇ vs. C₅F₈ in Environmental Fate Assessment

The environmental profile of fluorinated gases is governed by their reaction rate with hydroxyl (OH) radicals, which dictates atmospheric lifetime and, consequently, Global Warming Potential (GWP). At 296 K, the OH reaction rate coefficient (k) for c-C₅HF₇ is (4.59 ± 0.10) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, yielding an estimated atmospheric lifetime of 252 days [1]. For c-C₅F₈, the rate is (4.90 ± 0.14) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, corresponding to a lifetime of 236 days [1]. An independent study reported a slightly faster rate for c-C₅HF₇ at 298 K: (5.20 ± 0.09) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, with a calculated atmospheric lifetime of 0.61 years (approx. 223 days) and 100-year GWP of 42 [2]. These values position c-C₅HF₇ as a compound with a relatively short atmospheric lifetime and low GWP compared to legacy CFCs and many HFCs, with a marginally longer lifetime than its fully fluorinated counterpart under some conditions.

Atmospheric Chemistry Environmental Impact Greenhouse Gas

Purity Specification Benchmark: 99.9 wt% Minimum with Organochlorine Content ≤ 350 ppm

For semiconductor and precision chemical applications, trace impurities—particularly organochlorine compounds—can compromise process integrity. A patent specifically defines a high-purity grade of 1H-heptafluorocyclopentene characterized by a minimum purity of 99.9 wt% and an organochlorine-based compound content of 350 ppm by weight or less [1]. This specification stands in contrast to standard commercial offerings, which are typically available at 95% purity . The elevated purity level is explicitly intended for use as a plasma reaction gas in semiconductor manufacturing, where even ppm-level chlorine contamination can cause corrosion or unwanted side reactions [1].

High-Purity Chemicals Semiconductor Grade Quality Specification

Validated Application Scenarios for 1H-Heptafluorocyclopentene Based on Quantitative Evidence


High-Selectivity SiO₂ Etching in Advanced Semiconductor Node Fabrication

1H-Heptafluorocyclopentene (C₅HF₇) enables highly selective plasma etching of silicon dioxide (SiO₂) over silicon nitride (Si₃N₄) and polycrystalline silicon (poly-Si), achieving selectivities of 40:1 and 57:1, respectively, in a capacitively coupled plasma with O₂/Ar addition [1]. This performance is attributed to the hydrogen atom in C₅HF₇, which promotes the formation of protective hydrofluorocarbon films on Si₃N₄ and poly-Si surfaces, preventing unwanted etching while allowing continued SiO₂ removal [1]. For semiconductor process engineers developing sub-10 nm nodes, where precise dielectric patterning is critical, this selectivity directly translates to improved device yield and reduced defect density. The high-purity grade (≥99.9 wt%, organochlorine ≤350 ppm) further ensures minimal contamination risk during plasma processing [2].

Low-GWP Etching Gas Replacement in Compliance with Environmental Regulations

With a 100-year Global Warming Potential (GWP) of 42 and an atmospheric lifetime of approximately 0.61 years (≈223 days), 1H-heptafluorocyclopentene presents a quantifiably lower environmental impact compared to many legacy perfluorocarbons (PFCs) and hydrofluorocarbons (HFCs) used in semiconductor etching [1]. The compound's OH radical reaction rate of (5.20 ± 0.09) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K ensures rapid tropospheric degradation, minimizing atmospheric accumulation [1]. Facilities operating under stringent greenhouse gas emission caps or seeking to meet corporate sustainability targets can leverage C₅HF₇ as a drop-in replacement for higher-GWP etching gases, without compromising the thermal stability required for high-temperature processes (stable up to 650 °C) [2].

Specialty Fluoromonomer for Transparent, Low-Dielectric Polymer Synthesis

1H-Heptafluorocyclopentene serves as a versatile monomer for the synthesis of fluorinated polymers and resins, imparting enhanced thermal stability and chemical resistance [1]. Its partially fluorinated structure introduces a dipole moment that is absent in perfluorinated analogs, enabling the design of polymers with tailored dielectric properties for electrical insulation applications [1]. Furthermore, derivatives such as 1-(3-butenyloxy)-2,3,3,4,4,5,5-heptafluorocyclopentene (BHFC) have been developed for bulk polymerization, yielding spiro- and bicyclo-structured homopolymers with potential use in transparent, low-dielectric-constant films [2]. Researchers seeking to engineer polymers with specific dielectric constants or optical clarity should consider C₅HF₇-derived monomers as a platform for achieving quantifiable property enhancements.

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